molecular formula C52H56O6P2 B15205130 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine CAS No. 138776-88-2

6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine

Cat. No.: B15205130
CAS No.: 138776-88-2
M. Wt: 838.9 g/mol
InChI Key: AQVQTKKOMSVMPM-UHFFFAOYSA-N
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Description

6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine is a complex organic compound characterized by its unique biphenyl structure with multiple tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two phenyl rings, often using a palladium-catalyzed Suzuki coupling reaction.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxaphosphepine Ring: The dioxaphosphepine ring is formed through a cyclization reaction involving the biphenyl core and appropriate phosphorus-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine involves its ability to interact with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis.

Properties

CAS No.

138776-88-2

Molecular Formula

C52H56O6P2

Molecular Weight

838.9 g/mol

IUPAC Name

6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3,5-ditert-butylphenyl)-4,6-ditert-butylphenoxy]benzo[d][1,3,2]benzodioxaphosphepine

InChI

InChI=1S/C52H56O6P2/c1-49(2,3)33-29-39(47(41(31-33)51(7,8)9)57-59-53-43-25-17-13-21-35(43)36-22-14-18-26-44(36)54-59)40-30-34(50(4,5)6)32-42(52(10,11)12)48(40)58-60-55-45-27-19-15-23-37(45)38-24-16-20-28-46(38)56-60/h13-32H,1-12H3

InChI Key

AQVQTKKOMSVMPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)C(C)(C)C)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6

Origin of Product

United States

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